PWT33597
Descripción
PWT33597 (also known as VDC-597) is a dual inhibitor targeting phosphatidylinositol 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR), two critical nodes in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancers due to mutations in PIK3CA (encoding PI3Kα) or loss of PTEN, leading to uncontrolled cell proliferation and survival. PWT33597 was designed to simultaneously block PI3Kα and mTOR, thereby overcoming feedback activation mechanisms that limit the efficacy of single-target inhibitors .
Developed through structural optimization of the pan-PI3K inhibitor ZSTK474, PWT33597 exhibits improved selectivity for PI3Kα (IC50 = 26 nM) over other PI3K isoforms (e.g., PI3Kδ IC50 = 291 nM) and potent mTOR inhibition (IC50 = 21 nM) . Preclinical studies demonstrated its ability to suppress PI3K/mTOR signaling in colon, non-small cell lung cancer (NSCLC), and breast cancer models harboring PIK3CA mutations, with marked apoptosis induction and tumor growth inhibition . Its favorable pharmacokinetic profile, including oral bioavailability and metabolic stability, supported its advancement to Phase I clinical trials in 2011 for advanced solid tumors and lymphomas .
Propiedades
Nombre IUPAC |
NONE |
|---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PWT33597 ; PWT 33597; PWT33597; VDC-597; VDC597; VDC 597. |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The table below summarizes key dual PI3K/mTOR inhibitors, highlighting structural features, selectivity, and clinical status:
Key Differentiators of PWT33597:
Mutation-Specific Potency : PWT33597 showed a lower IC50 for the PIK3CA H1047R mutation (21 nM) compared to E545K (86 nM) and E542K (87 nM), suggesting enhanced efficacy in tumors with this prevalent mutation .
Balanced Dual Inhibition: Unlike mono-inhibitors (e.g., GDC-0941 for PI3K, AZD8055 for mTOR), PWT33597 prevents feedback activation. For example, mTORC1/2 inhibitors alone increase AKT phosphorylation (T308), whereas PWT33597 suppresses both pAKT (S473/T308) and p4EBP1, driving sustained apoptosis .
Pharmacokinetic Advantages : PWT33597’s metabolic stability and minimal cytochrome P450 interactions reduce dosing challenges seen with compounds like BEZ235 .
Limitations and Challenges:
- Clinical data for PWT33597 remain unpublished despite Phase I completion in 2012, limiting direct comparison with later-stage candidates like alpelisib (PI3Kα-specific) .
- While PI3Kα selectivity reduces off-target effects, concurrent mTOR inhibition may still confer toxicity risks observed in other dual inhibitors (e.g., hyperglycemia, rash) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
